molecular formula C24H20N2O3S B298574 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298574
M. Wt: 416.5 g/mol
InChI Key: MLPOEUHNBFYCTM-QGJBXVFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects through various pathways. It has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels. Moreover, it exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been found to reduce the expression of inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. The compound also inhibits the activity of key enzymes involved in the production of reactive oxygen species, leading to a decrease in oxidative stress. Furthermore, it has been found to reduce the expression of key enzymes involved in glucose metabolism, leading to a decrease in blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its low toxicity, high solubility, and stability. The compound is also readily available and can be synthesized using a simple and cost-effective method. However, the limitations of using this compound include its low bioavailability and poor pharmacokinetic properties. Therefore, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy.

Future Directions

The potential therapeutic applications of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one are vast. Future studies should focus on improving the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Furthermore, the compound's mechanism of action should be further elucidated to understand its biological effects fully. Additionally, more preclinical studies are needed to evaluate the compound's safety and efficacy in vivo. Finally, clinical trials should be conducted to evaluate the compound's therapeutic potential in humans.
Conclusion
This compound is a thiazolidinone derivative that exhibits a wide range of biological activities. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The synthesis method of the compound is simple and cost-effective, making it readily available for lab experiments. However, further studies are needed to improve the pharmacokinetic properties of the compound to enhance its therapeutic efficacy. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of 3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation reaction between 2-aminothiophenol and benzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with 2-hydroxy-3-methoxybenzaldehyde and benzyl chloride to form the final product. The synthesis method has been optimized by various researchers to increase the yield and purity of the compound.

Scientific Research Applications

3-Benzyl-5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been found to exhibit cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer. It also possesses antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, it exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O3S/c1-29-20-14-8-11-18(22(20)27)15-21-23(28)26(16-17-9-4-2-5-10-17)24(30-21)25-19-12-6-3-7-13-19/h2-15,27H,16H2,1H3/b21-15+,25-24?

InChI Key

MLPOEUHNBFYCTM-QGJBXVFPSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4

SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC4=CC=CC=C4

Origin of Product

United States

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